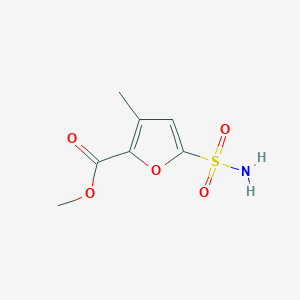

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-5-sulfamoylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-4-3-5(14(8,10)11)13-6(4)7(9)12-2/h3H,1-2H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBBCSXLRVEWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)S(=O)(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate typically involves the reaction of 3-methylfuran-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The sulfamoyl group can be reduced to form corresponding amines.

Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be utilized in the synthesis of sulfonamide antibiotics, which are critical in treating bacterial infections. The ability to modify the sulfamoyl group allows for the development of compounds with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical company explored the antimicrobial properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Case Study 2: Antifungal Applications

Another research project focused on the antifungal properties of this compound. The study involved testing various concentrations of this compound against common fungal pathogens. The findings indicated that the compound showed promising antifungal activity, particularly against Candida species, highlighting its potential in treating fungal infections .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Sulfonylurea Herbicide Methyl Esters

Key Compounds :

- Triflusulfuron methyl ester (CAS: Not provided in evidence)

- Ethametsulfuron methyl ester (CAS: Not provided in evidence)

- Metsulfuron methyl ester (CAS: Not provided in evidence)

Structural Comparison :

- Core : These analogs feature a benzene ring instead of a furan, linked to a sulfonylurea group (-SO₂NHC(O)NH-) attached to a triazine moiety.

- Substituents: The triazine ring is substituted with groups like dimethylamino, methoxy, or trifluoroethoxy, which enhance herbicidal activity.

- Applications : Widely used as herbicides due to their inhibition of acetolactate synthase (ALS) in plants .

Divergence from Target Compound :

- The furan core in Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate may confer distinct electronic properties compared to the benzene-based sulfonylureas.

Pyridine-Based Methyl Esters

Key Compound :

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: Not provided in evidence)

Structural Comparison :

- Core : A pyridine ring replaces the furan, with chlorine and trifluoromethyl groups at positions 3 and 5, respectively.

- Substituents : The electron-withdrawing trifluoromethyl group enhances stability and reactivity, making this compound valuable in agrochemical synthesis.

- Applications : Used as an intermediate in pesticides and pharmaceuticals due to its halogenated and fluorinated substituents .

Divergence from Target Compound :

- The pyridine ring’s aromaticity and basicity differ from the oxygen-rich furan, influencing solubility and interaction with biological targets.

General Properties of Methyl Esters

- Volatility : Lower boiling points compared to carboxylic acids.

- Solubility : Moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate).

- Stability : Susceptibility to hydrolysis under acidic or basic conditions .

Research Implications and Gaps

- Bioactivity : The sulfamoyl group in the target compound warrants exploration for enzyme inhibition or antimicrobial activity.

- Synthetic Utility : Its furan core could serve as a scaffold for derivatization, analogous to pyridine-based intermediates in agrochemistry.

- Data Needs : Experimental studies on solubility, stability, and crystallography (e.g., via SHELX/ORTEP ) are critical for further development.

Biological Activity

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a furan ring with a sulfamoyl group, which is known to enhance biological activity. The compound can be synthesized through various chemical reactions involving furan derivatives and sulfamoyl chlorides. The general structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the sulfamoyl group exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 2.50 |

| Pseudomonas aeruginosa | 5.00 |

These findings suggest that the compound may be a viable candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines using the MTT assay.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.00 |

The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by Weerachai Phutdhawong et al. reported that methyl derivatives of furan showed promising antibacterial activity against Staphylococcus aureus with an MIC of 1 µg/mL . This establishes a baseline for evaluating the effectiveness of this compound in clinical settings.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various furan derivatives, including this compound, against human cancer cell lines . The results indicated significant cytotoxicity, warranting further exploration into its mechanism of action.

- Combination Therapy Potential : Recent studies have explored the potential of using this compound in combination with other antimicrobial agents to enhance efficacy against resistant bacterial strains . This approach could lead to more effective treatment regimens in clinical practice.

Q & A

(Basic) What synthetic routes are commonly employed to prepare Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves introducing the sulfamoyl group (-SO₂NH₂) onto a pre-functionalized furan scaffold. A plausible route includes:

Chlorosulfonation : Reacting a methyl-substituted furan carboxylate (e.g., methyl 3-methylfuran-2-carboxylate) with chlorosulfonic acid to introduce the -SO₂Cl group at the 5-position .

Amination : Substituting the chlorosulfonyl group with ammonia or a protected amine to form the sulfamoyl moiety .

Optimization Tips :

- Temperature Control : Chlorosulfonation is exothermic; maintaining 0–5°C prevents side reactions like ring oxidation .

- Solvent Choice : Use anhydrous dimethylformamide (DMF) or dichloromethane to stabilize intermediates during amination .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.

(Advanced) How can crystallographic data resolve structural ambiguities in sulfamoyl-containing furan derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the sulfamoyl group to detect rotational disorder .

- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding patterns (e.g., N-H···O interactions between sulfamoyl and carboxylate groups) .

(Basic) What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Chromatography :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfamoyl proton signals at δ 5.2–5.5 ppm in DMSO-d6) .

- FT-IR : Validate sulfonamide formation (S=O stretching at 1320–1350 cm⁻¹ and 1140–1170 cm⁻¹) .

(Advanced) How can researchers address contradictory biological activity data across studies involving sulfamoyl furan carboxylates?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles:

- Standardized Assays : Use the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing to ensure reproducibility .

- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to quantify potency deviations .

- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers and adjust for confounding factors (e.g., solvent effects in cell-based assays) .

(Advanced) What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., dihydropteroate synthase for antimicrobial activity) .

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts electronic properties (e.g., sulfamoyl group’s electron-withdrawing effect on furan reactivity) .

- QSAR Models : Develop regression models (e.g., PLS analysis) correlating logP values with observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.